1-Methyl-1H-imidazole-4,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-imidazole-4,5-dicarboxamide is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of two carboxamide groups at the 4 and 5 positions of the imidazole ring, and a methyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-imidazole-4,5-dicarboxamide can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization, can yield disubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound typically involves the use of cost-effective starting materials and optimized reaction conditions to ensure high yield and purity. One such method involves the use of diaminomaleonitrile as a starting material, which undergoes cyclization and subsequent functional group modifications to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-imidazole-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carboxamide groups to other functional groups.
Substitution: The methyl group at the 1 position can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4,5-dicarboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-Methyl-1H-imidazole-4,5-dicarboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an enzyme inhibitor, the compound can bind to the active site of enzymes, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide: This compound has similar structural features but with an amino group at the 5 position.
1-Methyl-1H-imidazole-4,5-dicarboxylic acid: This compound differs by having carboxylic acid groups instead of carboxamide groups.
Uniqueness
1-Methyl-1H-imidazole-4,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual carboxamide groups provide versatility in chemical reactions and potential for diverse applications in various fields.
Properties
Molecular Formula |
C6H8N4O2 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1-methylimidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C6H8N4O2/c1-10-2-9-3(5(7)11)4(10)6(8)12/h2H,1H3,(H2,7,11)(H2,8,12) |
InChI Key |
YSIRHNSNQUYYME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.